Product packaging for Bis(4-methylpentyl) Phthalate-d4(Cat. No.:)

Bis(4-methylpentyl) Phthalate-d4

Cat. No.: B1153497
M. Wt: 338.47
Attention: For research use only. Not for human or veterinary use.
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Description

Bis(4-methylpentyl) Phthalate-d4, with CAS registry number 1398066-13-1, is a stable, deuterium-labeled analog of Bis(4-methylpentyl) Phthalate. With a molecular formula of C₂₀H₂₆D₄O₄ and a molecular weight of 338.47 g/mol, this compound is specifically designed for use as an internal standard in analytical chemistry and drug development . The incorporation of four deuterium atoms helps to minimize the impact of the internal standard on the analytical method's variability, making it a critical tool for accurate mass spectrometry-based quantification, such as in LC-MS/MS, where it corrects for analyte loss during sample preparation and instrument variability . Deuteration is a well-established strategy in pharmaceutical research, as the incorporation of heavy isotopes like deuterium can alter the pharmacokinetic and metabolic profiles of drug molecules, allowing them to be used as tracers during the development process . This product is intended solely for research applications as a quantitative standard and is not for diagnostic or therapeutic use, nor for human administration. Researchers should note that the non-deuterated form of this compound is classified as a presumed human reproductive toxicant, which may damage fertility and the unborn child (Hazard statement H360FD) . Appropriate safety precautions must be observed, including the use of protective gloves, eye protection, and working under a hood to avoid inhalation or skin contact . The product should be stored as directed on the Certificate of Analysis and disposed of properly at an approved waste disposal plant .

Properties

Molecular Formula

C₂₀H₂₆D₄O₄

Molecular Weight

338.47

Synonyms

1,2-Benzenedicarboxylic Acid 1,2-Bis(4-methylpentyl) Ester-d4; _x000B_1,2-Benzenedicarboxylic Acid Bis(4-methylpentyl) Ester-d4; 

Origin of Product

United States

Synthetic Methodologies and Isotopic Labeling Principles

Fundamental Principles of Deuterium (B1214612) Labeling for Organic Molecules

Deuterium (²H or D) is a stable, non-radioactive isotope of hydrogen. Its nucleus contains both a proton and a neutron, making it approximately twice as heavy as protium (B1232500) (¹H), the most common hydrogen isotope. This mass difference is the foundation of its utility in isotopic labeling without altering the chemical properties of the molecule in a significant way.

The primary application of deuterium-labeled compounds, such as Bis(4-methylpentyl) Phthalate-d4, is as internal standards for quantitative analysis using mass spectrometry (MS). In this technique, a known quantity of the deuterated standard is added to a sample before processing. Because the deuterated and non-deuterated compounds have nearly identical chemical and physical properties (e.g., polarity, solubility, and chromatographic retention time), they behave similarly during sample extraction, cleanup, and analysis. However, they are easily distinguished by their mass-to-charge ratio (m/z) in the mass spectrometer. This co-analysis allows for the correction of any analyte loss that may occur during sample preparation, leading to highly accurate and precise quantification.

Another key principle is the kinetic isotope effect (KIE), where the difference in mass between deuterium and protium can lead to different reaction rates for bonds involving these isotopes. While this effect is a significant area of study in physical organic chemistry, for the purposes of using deuterated compounds as internal standards, the C-D bond is generally considered stable enough to prevent isotopic exchange during the analytical procedure.

Contemporary Approaches to the Synthesis of Deuterated Phthalates

The synthesis of deuterated phthalates like this compound typically involves the esterification of a deuterated phthalic acid precursor with the corresponding alcohol. The "-d4" designation indicates that four hydrogen atoms on the aromatic ring of the phthalate (B1215562) molecule have been replaced with deuterium atoms.

A common synthetic route starts with Phthalic Anhydride-d4. This key intermediate is reacted with an excess of 4-methyl-1-pentanol (B72827), often in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid, to yield the desired diester. The reaction is typically driven to completion by removing the water formed during the esterification process.

General Reaction Scheme:

Generated code

Step 1: Phthalic Anhydride-d4 is protonated by the acid catalyst. Step 2: The alcohol, 4-methyl-1-pentanol, acts as a nucleophile, attacking the carbonyl carbon of the anhydride. Step 3: The ring opens to form a monoester intermediate. Step 4: A second molecule of 4-methyl-1-pentanol reacts with the remaining carboxylic acid group to form the diester, this compound.

This method allows for the precise and stable placement of the deuterium atoms on the aromatic ring, which is not susceptible to exchange under typical analytical conditions.

Characterization and Assessment of Isotopic Purity in Deuterated Analogs

Following synthesis, the product must be rigorously characterized to confirm its chemical identity and, crucially, to determine its isotopic purity. Isotopic purity refers to the percentage of molecules that contain the desired number of deuterium atoms. Several analytical techniques are employed for this purpose.

Mass Spectrometry (MS): MS is used to confirm the molecular weight of the deuterated compound. For this compound, the molecular ion peak will appear at an m/z value that is 4 units higher than its non-deuterated analog. The relative intensities of the isotopic peaks can provide an initial assessment of deuterium incorporation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for structural elucidation and purity assessment.

¹H NMR (Proton NMR): In the ¹H NMR spectrum of a highly pure d4-labeled phthalate, the signals corresponding to the aromatic protons should be significantly diminished or absent. The presence of residual signals in this region allows for the quantification of the non-deuterated impurity.

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei, confirming their presence and location on the aromatic ring.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum can show the effect of deuterium substitution on the carbon chemical shifts and coupling constants (C-D coupling), further confirming the location of the labels.

The combination of these techniques provides a comprehensive profile of the synthesized compound, verifying its structure and quantifying its isotopic enrichment.

Table 1: Expected Analytical Data for this compound

Parameter Description Expected Result
Chemical Formula The elemental composition of the molecule. C₂₀H₂₆D₄O₄
Molecular Weight The mass of one mole of the compound. 342.51 g/mol
Isotopic Purity The percentage of the compound that is deuterated. Typically >98%
¹H NMR Analysis of proton signals. Signals for aromatic protons (approx. 7.5-7.7 ppm) should be absent or greatly reduced.

| Mass Spectrometry | Measurement of mass-to-charge ratio. | Molecular ion peak (M+) observed at m/z 342. |

Production of Certified Reference Materials and Analytical Standards

For a deuterated compound to be used as a reliable analytical standard, particularly as a Certified Reference Material (CRM), it must be produced and characterized under a stringent quality system, often adhering to guidelines such as ISO 17034. A CRM is a standard of the highest quality, for which the property values, such as purity and concentration, have been established with a high degree of certainty and are accompanied by an uncertainty budget.

The production process for a CRM of this compound involves:

High-Purity Synthesis: The synthesis must yield a product with high chemical and isotopic purity, as described previously.

Rigorous Characterization: The identity and purity of the material are confirmed using multiple independent analytical methods.

Accurate Quantification: The concentration of the standard in a solution is determined precisely, often using gravimetric preparation and verification by techniques like quantitative NMR (qNMR) or chromatography.

Homogeneity and Stability Studies: The manufacturer must demonstrate that the material is uniform throughout the batch and that it remains stable over a specified period under defined storage conditions.

Certification and Documentation: A certificate is issued that documents the certified property values (e.g., concentration), their uncertainties, the methods used for characterization, and traceability to national or international standards.

These certified standards are indispensable for laboratories conducting regulatory monitoring of phthalates in environmental, food, and consumer product samples, ensuring that analytical results are accurate, comparable, and legally defensible.

Advanced Analytical Methodologies and Quantification Strategies Utilizing Bis 4 Methylpentyl Phthalate D4

Application as an Internal Standard in Mass Spectrometry-Based Analysis

The fundamental principle behind using Bis(4-methylpentyl) Phthalate-d4 as an internal standard is isotope dilution mass spectrometry. A known quantity of the deuterated standard is added to the sample at the earliest stage of analysis. This standard experiences the same physical and chemical processes as the native analyte, including any loss during sample preparation or fluctuations in instrument response. By measuring the ratio of the signal from the native analyte to the signal from the deuterated standard, analysts can precisely calculate the analyte's concentration, effectively correcting for procedural variations and matrix effects. researchgate.net

Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) is a powerful and widely used technique for the determination of volatile and semi-volatile organic compounds, including phthalates. restek.com In these methods, the sample extract is injected into the gas chromatograph, where compounds are separated based on their boiling points and interaction with the stationary phase of the GC column. The separated compounds then enter the mass spectrometer for detection.

A significant challenge in phthalate (B1215562) analysis is that many of these compounds produce a common, dominant fragment ion at a mass-to-charge ratio (m/z) of 149 under typical electron ionization conditions, which can complicate quantification if chromatographic separation is incomplete. restek.comwaters.com The use of an internal standard like this compound is crucial. It co-elutes with or elutes very close to the target analyte but is distinguished by its unique mass. Quantification is based on the ratio of the peak area of a specific analyte fragment to that of a specific fragment from the deuterated standard. This approach ensures high accuracy and precision, as demonstrated in various methods for analyzing phthalates in complex matrices like indoor air and wine. jst.go.jpoiv.int

Below is an interactive table detailing typical GC-MS/MS parameters for phthalate analysis.

Table 1: Illustrative GC-MS/MS Method Parameters for Phthalate Analysis

ParameterTypical Setting
GC ColumnRtx-440, Rxi-5ms, or similar (e.g., 30 m x 0.25 mm, 0.25 µm)
Injection ModeSplitless
Carrier GasHelium
Oven ProgramStart at 60°C, ramp to 320°C
Ionization ModeElectron Ionization (EI)
MS Acquisition ModeMultiple Reaction Monitoring (MRM)

The following table shows example MRM transitions that would be monitored in a GC-MS/MS analysis.

Table 2: Example MRM Transitions for Phthalates in GC-MS/MS

CompoundPrecursor Ion (m/z)Product Ion (m/z)Role
Dibutyl Phthalate (DBP)149-Quantification
Bis(2-ethylhexyl) Phthalate (DEHP)149167Quantification/Confirmation
Bis(4-methylpentyl) Phthalate149221Target Analyte
This compound153225Internal Standard

For phthalates that are less volatile or prone to thermal degradation, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique. nih.govmdpi.com This method separates compounds in the liquid phase before they are ionized, typically using electrospray ionization (ESI), and detected by the mass spectrometer. fda.gov.tw LC-MS/MS offers exceptional sensitivity and is suitable for analyzing phthalates and their metabolites in various biological and environmental samples. nih.govmdpi.com

In phthalate profiling using LC-MS/MS, this compound serves the same critical role as in GC-MS/MS. It is added to samples to compensate for matrix-induced signal suppression or enhancement and variability in extraction recovery. sciex.com The development of fast and sensitive LC-MS/MS methods allows for the rapid screening of numerous phthalates in diverse products, including textiles and beverages. waters.commdpi.com The robustness of the method relies on the stable isotope-labeled internal standard to ensure that the calculated concentrations are accurate, regardless of the sample's complexity.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of an analyte and its fragments. This capability offers a higher degree of confidence in compound identification compared to nominal mass instruments. When used for phthalate analysis, HRMS can distinguish between target analytes and isobaric interferences—different compounds that have the same nominal mass.

The use of a deuterated standard like this compound in conjunction with HRMS is particularly powerful. Data analysis strategies can employ isotope pattern filters and mass defect filtering to rapidly locate the signals of the native phthalate and its corresponding labeled internal standard within a complex data set. nih.gov This combination enhances the efficiency and confidence of mining metabolite signals and accurately quantifying parent compounds, even at trace levels.

Optimization of Sample Preparation and Extraction Techniques

The goal of sample preparation is to isolate and concentrate the target analytes from the sample matrix (e.g., milk, water, soil) and remove interfering substances prior to instrumental analysis. nih.gov The recovery of analytes during these multi-step procedures can be variable. The addition of this compound at the beginning of the process is essential for correcting these variations.

Solid-Phase Extraction (SPE) is a widely used cleanup technique for purifying phthalate extracts from complex samples. mdpi.comnih.gov The method involves passing a liquid sample through a solid sorbent material packed in a cartridge. The sorbent retains the analytes, which are then selectively washed to remove interferences and finally eluted with a small volume of an appropriate solvent.

The chemical similarity of this compound to the target analytes ensures that it is retained and eluted with a comparable efficiency. Therefore, any loss of the native analyte during the SPE process is mirrored by a proportional loss of the internal standard, leaving the ratio between them constant. This normalization is critical for accuracy. Studies have shown that SPE can achieve high recovery rates for phthalates in matrices like beverages and biological fluids when optimized. nih.govmdpi.com

Table 3: Example Phthalate Recovery from Water Using SPE and a Deuterated Internal Standard

AnalyteSpiked Concentration (ng/L)Measured Concentration (ng/L)Recovery (%)
Diethyl Phthalate (DEP)10098.198.1
Dibutyl Phthalate (DBP)10095.495.4
Bis(2-ethylhexyl) Phthalate (DEHP)10099.299.2
Bis(4-methylpentyl) Phthalate10097.597.5

Note: Recovery is calculated based on the analyte/internal standard ratio. The data is illustrative.

Dispersive Liquid–Liquid Microextraction (DLLME) is a miniaturized sample preparation technique based on liquid-liquid extraction. researchgate.net It involves the rapid injection of a mixture of an extraction solvent (a few microliters) and a disperser solvent into an aqueous sample. This creates a cloudy solution where fine droplets of the extraction solvent are dispersed throughout the sample, providing a large surface area for rapid mass transfer of the analytes from the aqueous phase to the organic phase. The mixture is then centrifuged, and the sedimented organic phase is collected for analysis.

DLLME is known for its high enrichment factors, speed, and low solvent consumption. mdpi.comresearchgate.net The efficiency of the extraction can be influenced by factors such as solvent choice, pH, and salt concentration. Using this compound as an internal standard is crucial to control for the variability in extraction efficiency between samples, ensuring that the final quantification is both accurate and precise. researchgate.net

Table 4: Key Parameters Optimized in DLLME for Phthalate Analysis

ParameterTypical Range/Options Investigated
Extraction SolventChloroform, Carbon Tetrachloride, Chlorobenzene
Disperser SolventAcetonitrile, Acetone, Methanol
Extraction Solvent Volume50 - 200 µL
Disperser Solvent Volume0.5 - 2.0 mL
Sample pH3 - 10
Salt Addition (e.g., NaCl)0 - 10% (w/v)

Rigorous Calibration and Quantitation Methodologies

Isotope Dilution Mass Spectrometry (IDMS) is considered the gold standard for high-accuracy quantification in analytical chemistry. The use of a stable isotope-labeled internal standard, such as this compound, is the cornerstone of this technique.

Principle: this compound is chemically identical to its non-labeled counterpart, Bis(4-methylpentyl) Phthalate, but it is heavier due to the replacement of four hydrogen atoms with deuterium (B1214612). lgcstandards.com A mass spectrometer can easily distinguish between the deuterated standard and the native analyte based on this mass difference.

Implementation: In practice, a precise and known quantity of this compound is added to the sample at the very beginning of the analytical process. This "spiked" sample is then carried through all preparation, extraction, and cleanup steps. Because the internal standard and the target analyte behave almost identically during these procedures, any loss of the analyte during sample handling will be accompanied by a proportional loss of the internal standard.

During the final analysis by LC-MS/MS or GC-MS, the instrument measures the ratio of the native analyte's signal to the deuterated standard's signal. This ratio is then used to calculate the exact concentration of the analyte in the original sample. This method effectively corrects for variations in extraction recovery and matrix-induced signal suppression or enhancement, leading to highly precise and accurate results. A validated UPLC-MS/MS method for a phthalate metabolite, for instance, successfully used its corresponding d4-labeled internal standard (MBP-d4) to achieve excellent accuracy and precision. nih.gov

The development of a valid analytical calibration curve is fundamental for accurate quantification. This process establishes the relationship between the instrumental response and the concentration of an analyte.

To construct a calibration curve for phthalate analysis using an internal standard like this compound, a series of calibration standards are prepared at different known concentrations of the target phthalate. A constant, known amount of the deuterated internal standard is added to each of these standards.

The standards are then analyzed, and a curve is generated by plotting the ratio of the analyte's response to the internal standard's response against the analyte's concentration. mdpi.com The linearity of this curve is a key performance characteristic. For phthalate analysis, linear ranges can vary depending on the specific compound and matrix, with studies showing excellent linearity (correlation coefficient r² ≥ 0.99) over concentration ranges from 0.05 to 20 µg/L in water and from 0.250 to 250 ng/mL in urine. documentsdelivered.comresearchgate.netnih.gov The validation of these curves ensures that the analytical method provides accurate results across the entire range of expected sample concentrations. mdpi.comeuropa.eu

The limits of detection (LOD) and quantification (LOQ) are critical performance metrics that define the sensitivity of an analytical method.

Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be reliably distinguished from background noise, though not necessarily quantified with acceptable precision. researchgate.net

Limit of Quantification (LOQ): The lowest concentration of an analyte that can be measured with an acceptable level of accuracy and precision. nih.govresearchgate.net

The use of advanced extraction techniques coupled with sensitive instrumentation like tandem mass spectrometry allows for very low LODs and LOQs for phthalates. For example, methods utilizing MSPE for phthalate analysis in water have achieved LODs in the range of 0.01–0.025 µg/L and LOQs from 0.025–0.05 µg/L. documentsdelivered.comresearchgate.net In more complex matrices like human urine, LODs of 0.025-0.050 ng/mL and LOQs of 0.125-0.250 ng/mL have been reported for phthalate metabolites. nih.gov

The table below summarizes performance metrics from various studies on phthalate analysis, illustrating the sensitivity achieved with these methods.

Analyte GroupMatrixMethodLOD RangeLOQ RangeLinearity (r²)Reference
Phthalate Acid Esters (PAEs)Bottled WaterMSPE-GC-MS0.01–0.025 µg/L0.025–0.05 µg/L≥ 0.992 documentsdelivered.comresearchgate.net
Phthalate Monoesters (PMEs)Human UrineMSPE-GC-MS0.025–0.050 ng/mL0.125–0.250 ng/mL≥ 0.992 nih.gov
Monobutyl Phthalate (MBP)Rat PlasmaUPLC-MS/MS6.9 ng/mL25 ng/mL≥ 0.99 nih.gov
Monobutyl Phthalate (MBP)Pup HomogenateUPLC-MS/MS9.4 ng/g50 ng/g≥ 0.99 nih.gov
Various PhthalatesPackaged FoodQuEChERS-GC-MS-0.0983–0.8934 ng/g≥ 0.9855 researchgate.net
Various Phthalates & BPABeveragesMSPE-GC-FID0.7-2.3 µg L-1-> 0.9916 nih.gov

Environmental and Ecological Research Facilitated by Bis 4 Methylpentyl Phthalate D4 As a Research Standard

Investigation of Phthalate (B1215562) Occurrence and Distribution in Diverse Environmental Compartments

The ubiquitous nature of phthalates necessitates their monitoring in different environmental compartments. Bis(4-methylpentyl) Phthalate-d4 is instrumental in these analytical efforts, providing a reliable reference for quantifying phthalate levels.

Aquatic Systems: Water Column and Sediments

Phthalate esters are frequently detected in aquatic environments, originating from industrial and domestic wastewater discharges. The analysis of these compounds in the water column and sediments is essential for understanding their distribution and potential ecological risks. Deuterated internal standards, such as this compound, are employed in analytical methods to ensure the accuracy of quantification in these complex matrices. researchgate.netnih.gov

Studies have shown that phthalate concentrations can vary significantly in aquatic systems. For instance, in some rivers, concentrations of di(2-ethylhexyl) phthalate (DEHP) and dibutyl phthalate (DBP) have been found to be higher in downstream areas, indicating pollution sources along the river. restek.com The use of isotope-labeled standards is critical in such studies to account for matrix effects and variations in extraction efficiency, thereby providing reliable data on the extent of contamination.

Table 1: Concentration of Selected Phthalates in Various Water Samples

PhthalateWater SourceConcentration Range (µg/L)
Di(2-ethylhexyl) phthalate (DEHP)River Water8 - 25
Diethyl phthalate (DEP)Drinking WaterNot Detected - 11.91
Dibutyl phthalate (DBP)Drinking WaterNot Detected - 8.55
Benzyl butyl phthalate (BBP)Bottled WaterNot Detected - Trace

This table presents a summary of phthalate concentrations found in different water sources as reported in various studies. The use of deuterated internal standards like this compound is crucial for the accurate quantification of these compounds.

Atmospheric and Particulate Matter Analysis (e.g., Outdoor Dust)

Phthalates are also present in the atmosphere, adsorbed onto particulate matter. Inhalation of these particles is a potential route of human exposure. Analytical methods for determining phthalates in air samples often utilize GC-MS with deuterated internal standards to achieve the necessary sensitivity and accuracy. oregonstate.edu

Research on indoor air quality has revealed the presence of various phthalates in both the gaseous phase and adsorbed on inhalable and respirable particles. For example, studies in office environments have detected compounds such as dimethyl phthalate (DMP), diethyl phthalate (DEP), DBP, and DEHP. restek.com The use of standards like this compound helps in differentiating and quantifying these various phthalates in complex air samples. restek.com

Characterization in Food and Beverage Matrices

The migration of phthalates from packaging materials into food and beverages is a significant concern for human health. nih.govpotravinarstvo.comnih.gov Analytical methods for food and beverage analysis rely on internal standards to provide accurate measurements of phthalate contamination. csic.espjoes.comnih.goveuropa.eunih.gov Deuterated standards are particularly useful in these analyses to compensate for losses during sample preparation and to correct for matrix-induced signal suppression or enhancement in GC-MS analysis. nih.govtoxicfreefood.orgoiv.intresearchgate.net

Studies have investigated the migration of phthalates from plastic containers into various foodstuffs, including meat products and beverages. nih.govpotravinarstvo.compjoes.comfrontiersin.org These studies often find that the extent of migration is influenced by factors such as temperature, contact time, and the fat content of the food. nih.govnih.gov The use of isotope-labeled internal standards is essential for obtaining reliable quantitative data in such migration studies. nih.gov

Table 2: Migration of Phthalates from Packaging to Foodstuffs

PhthalateFoodstuffStorage Time (days)Concentration Range (mg/kg)
Dibutyl phthalate (DBP)Meat Product1 - 280.40 - 11.11
Di(2-ethylhexyl) phthalate (DEHP)Meat Product1 - 280.58 - 28.20

This table illustrates the increase in phthalate concentrations in a meat product over time due to migration from packaging material. Accurate determination of these levels is facilitated by the use of deuterated internal standards. potravinarstvo.com

Elucidating Environmental Fate and Transport Mechanisms of Phthalates

Understanding the environmental fate and transport of phthalates is crucial for assessing their long-term impact. Isotope-labeled standards like this compound are valuable tools in studies aimed at elucidating these mechanisms.

Biodegradation Pathway Identification (e.g., Microbial Transformations)

The biodegradation of phthalates by microorganisms is a key process in their environmental removal. researchgate.netnih.govnih.govnih.govresearchgate.netresearchgate.net Research in this area often involves tracking the transformation of phthalates and identifying their degradation products. The use of isotopically labeled phthalates can help in tracing the metabolic pathways and confirming the identity of intermediates. nih.govresearchgate.netethz.ch

Microbial degradation of phthalates typically proceeds through the hydrolysis of the ester bonds to form the corresponding monoester and phthalic acid, which is then further metabolized. nih.govnih.gov Studies have identified various bacterial strains capable of degrading different phthalates, and understanding these pathways is essential for developing bioremediation strategies. researchgate.netnih.govnih.gov

Photodegradation Processes and Reaction Products in Environmental Systems

Photodegradation is another important process that contributes to the breakdown of phthalates in the environment, particularly in aquatic systems and on surfaces exposed to sunlight. acs.orgfrontiersin.orgresearchgate.net Studies on the photodegradation of phthalates aim to identify the reaction products and understand the underlying chemical mechanisms.

Research has shown that the photodegradation of phthalates can be influenced by the presence of photosensitizers, such as humic substances in natural waters. acs.org The use of deuterated compounds in such studies can aid in elucidating the reaction pathways and distinguishing between different degradation mechanisms. acs.org For example, studies have investigated the photodegradation of various phthalates under UV irradiation and in the presence of catalysts like TiO2, identifying byproducts such as hydroxylated and ring-opened compounds. frontiersin.org

Quality Assurance, Method Validation, and Research Best Practices

The Crucial Role of Internal Standards in Mitigating Analytical Bias and Matrix Effects

The use of internal standards is a cornerstone of quantitative analytical chemistry, designed to correct for variations that can occur during sample preparation and analysis. scispace.com Stable isotope-labeled (SIL) internal standards, such as Bis(4-methylpentyl) Phthalate-d4, are considered the gold standard in this regard, especially for chromatographic methods coupled with mass spectrometry (MS). nih.govacanthusresearch.com

An ideal SIL internal standard is chemically identical to the analyte of interest, with the only difference being the substitution of one or more atoms with their heavier, stable isotopes (e.g., deuterium (B1214612), carbon-13). acanthusresearch.com This near-identical chemical behavior ensures that the internal standard experiences the same losses during extraction, concentration, and derivatization as the target analyte. scispace.comwaters.com Furthermore, it helps to compensate for "matrix effects," which are the interferences from other components in a complex sample (like soil, water, or biological tissues) that can enhance or suppress the analytical signal. waters.commusechem.com

This compound, with its four deuterium atoms, serves as an excellent internal standard for the analysis of its non-labeled counterpart, Bis(4-methylpentyl) Phthalate (B1215562). When added to a sample at a known concentration at the beginning of the analytical process, it co-elutes with the target analyte during chromatography. waters.com The mass spectrometer can distinguish between the labeled and unlabeled compounds due to their mass difference. By comparing the ratio of the analyte's signal to the internal standard's signal, analysts can accurately quantify the analyte, even if some of the sample is lost during preparation or if matrix effects are present. musechem.com

However, it is important to note that even SIL internal standards are not a panacea. Unexpected chromatographic behavior, such as slight differences in retention times between the deuterated standard and the native analyte, can sometimes occur. scispace.comnih.gov The purity of the SIL standard is also a critical factor, as any presence of the unlabeled analyte can lead to inaccurate results. waters.com

Strategic Approaches for Contamination Control in Trace Phthalate Analysis

A significant challenge in the analysis of phthalates is their widespread presence in the laboratory environment, leading to a high risk of sample contamination. nih.govtandfonline.com Phthalates can be found in a vast array of common laboratory products, including solvents, plasticware, and even dust. nih.govmdpi.com This background contamination can lead to false positives or artificially inflated measurements, especially when analyzing samples with very low phthalate concentrations (in the parts-per-billion or parts-per-trillion range). cdc.gov

To combat this pervasive issue, laboratories must implement stringent contamination control strategies. These include:

Minimizing Plastic Use: Whenever possible, glassware should be used in place of plastic containers, tubing, and other apparatus. europa.eu

Rigorous Cleaning Procedures: All glassware and equipment should be meticulously cleaned, often involving solvent rinses and baking at high temperatures to remove any organic residues. cdc.gov

Using High-Purity Reagents: Solvents and other reagents should be of the highest possible purity and specifically tested for phthalate contamination. nih.gov

Procedural Blanks: Running procedural blanks—samples that go through the entire analytical process without the actual sample matrix—is essential to monitor for and quantify any background contamination. nih.govoup.com The levels of phthalates detected in these blanks can then be subtracted from the sample results.

Dedicated Laboratory Space: In some cases, having a dedicated laboratory space for trace phthalate analysis can help to minimize airborne contamination.

One study highlighted that when background contamination is minimized to less than 10 nanograms per sample, much lower method detection limits (less than 0.1 ng/g) can be achieved. nih.gov Another study emphasized that eliminating the most contaminating plastic items from the analytical workflow is a key step in reducing blank contamination. tandfonline.com

Adherence to Comprehensive Method Validation Protocols and Interlaboratory Comparisons

To ensure that an analytical method is reliable, accurate, and reproducible, it must undergo a thorough validation process. musechem.com Method validation for phthalate analysis typically involves assessing several key parameters:

Validation ParameterDescription
Linearity The ability of the method to produce results that are directly proportional to the concentration of the analyte in the sample over a specific range.
Accuracy The closeness of the measured value to the true value, often assessed by analyzing certified reference materials or spiked samples.
Precision The degree of agreement among a series of measurements of the same sample, expressed as repeatability (within the same lab) and reproducibility (between different labs).
Limit of Detection (LOD) The lowest concentration of an analyte that can be reliably detected by the method.
Limit of Quantitation (LOQ) The lowest concentration of an analyte that can be accurately and precisely quantified.
Specificity The ability of the method to measure the target analyte without interference from other substances in the sample.
Recovery The efficiency of the extraction process, determined by comparing the amount of analyte measured in a spiked sample to the amount originally added.

Source: nih.govcornerstoneanalytical.com

Importance of Accreditation and Certified Reference Material Production in Research

Laboratory accreditation to international standards such as ISO/IEC 17025 provides formal recognition of a laboratory's competence to carry out specific tests. esslabshop.comberkeleyanalytical.com This accreditation signifies that the laboratory has a robust quality management system and can produce technically valid data. ktr.or.kr For laboratories conducting phthalate analysis, accreditation demonstrates a commitment to high-quality, reliable results. berkeleyanalytical.com

Certified Reference Materials (CRMs) are indispensable tools for method validation and ensuring the traceability of measurement results. nih.govtargetanalysis.gr CRMs are materials with one or more sufficiently homogenous and stable property values that have been certified by a technically valid procedure, accompanied by a certificate that provides the value of the specified property, its uncertainty, and a statement of metrological traceability. ktr.or.krlgcstandards.com In the context of phthalate analysis, CRMs can be solutions of known phthalate concentrations or matrix-matched materials, such as plastics or sediments, with certified phthalate levels. nih.govnist.gov

The production of CRMs is a rigorous process, often carried out by national metrology institutes or accredited reference material producers under standards like ISO 17034. ktr.or.krtargetanalysis.gr The availability of a wide range of organic CRMs, including those for phthalates, allows laboratories to select materials that closely match their routine samples, thereby ensuring the validity of their analytical methods. nih.govsigmaaldrich.com While CRMs for many legacy pollutants are available, there is an ongoing need to develop new reference materials for emerging contaminants. nih.gov The use of CRMs helps to ensure that data from different laboratories are comparable, a crucial aspect for environmental monitoring and regulatory compliance. nih.gov

Emerging Research Areas and Future Directions for Bis 4 Methylpentyl Phthalate D4 Studies

Development of Novel Analytical Approaches for Increasingly Complex Environmental and Biological Matrices

The accurate detection and quantification of phthalates in intricate matrices such as soil, sediment, wastewater, and biological tissues present significant analytical challenges. The inherent complexity and variability of these matrices can lead to signal suppression or enhancement, affecting the accuracy of results. Novel analytical approaches are continuously being developed to overcome these challenges, with Bis(4-methylpentyl) Phthalate-d4 playing a pivotal role as an internal standard.

Future research in this area is focused on the refinement of sample preparation techniques to improve the extraction efficiency and cleanup of phthalates from complex samples. Methodologies such as solid-phase microextraction (SPME) and dispersive liquid-liquid microextraction (DLLME) are being optimized for higher throughput and reduced solvent consumption. mdpi.com The use of deuterated internal standards like this compound is indispensable in these methods to correct for analyte losses during sample processing and to compensate for matrix-induced analytical variability. nih.govnih.gov

Table 1: Advanced Sample Preparation Techniques Utilizing Deuterated Internal Standards

TechniqueDescriptionRole of this compound
Solid-Phase Microextraction (SPME) A solvent-free extraction method where a coated fiber is exposed to the sample, and analytes are adsorbed onto the fiber coating.Added to the sample prior to extraction to correct for variations in fiber adsorption and desorption efficiency, and to account for matrix effects. nih.gov
Dispersive Liquid-Liquid Microextraction (DLLME) A microextraction technique where a mixture of an extraction solvent and a disperser solvent is rapidly injected into the aqueous sample, forming a cloudy solution. The analyte is extracted into the fine droplets of the extraction solvent.Incorporated into the sample to provide accurate quantification by compensating for variations in extraction efficiency and matrix interferences. mdpi.com
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) A sample preparation method that involves an initial extraction with an organic solvent, followed by a cleanup step using dispersive solid-phase extraction.Spiked into the initial sample to track and correct for analyte losses throughout the multi-step extraction and cleanup process, ensuring data accuracy. mdpi.com

Exploration of Advanced Spectroscopic and Chromatographic Coupling Techniques

The coupling of high-resolution separation techniques with sensitive detection methods is paramount for the unambiguous identification and quantification of trace levels of environmental contaminants. The future of phthalate (B1215562) analysis lies in the exploration and optimization of advanced spectroscopic and chromatographic combinations.

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the workhorses for phthalate analysis. mdpi.comfiveable.me The use of tandem mass spectrometry (MS/MS) enhances selectivity and sensitivity, allowing for the detection of phthalates in highly complex mixtures. sciforum.net this compound is ideally suited as an internal standard in these techniques due to its similar chromatographic behavior to the native analyte but distinct mass-to-charge ratio, preventing isobaric interference.

Emerging techniques such as comprehensive two-dimensional gas chromatography (GC×GC) coupled with time-of-flight mass spectrometry (TOF-MS) offer superior separation power, enabling the resolution of complex isomeric mixtures of phthalates that are often present in environmental samples. The integration of this compound in such advanced workflows will be critical for achieving accurate and precise quantification.

Deeper Elucidation of Complex Environmental Transformation Pathways and Metabolite Tracing

Understanding the environmental fate of phthalates is crucial for assessing their long-term impact. Phthalates can undergo various transformation processes in the environment, including biodegradation, photodegradation, and hydrolysis, leading to the formation of various metabolites. Isotope-labeled compounds are invaluable tools for tracing these transformation pathways.

By using this compound in controlled laboratory studies, researchers can track its degradation and identify the resulting metabolites with high confidence. The deuterium (B1214612) label allows for the clear distinction between the metabolites originating from the spiked standard and those from the native compound present in the environmental matrix. Compound-specific isotope analysis (CSIA) is a powerful technique that can provide insights into the degradation mechanisms of phthalates in the environment. nih.gov Future research will likely involve more extensive use of deuterated standards like this compound in microcosm and field studies to build more accurate models of phthalate fate and transport.

Expanding Applications in Environmental Forensics and Source Apportionment Studies

Environmental forensics aims to identify the sources of contamination in the environment. For ubiquitous contaminants like phthalates, which are used in a vast array of products, pinpointing specific sources is a significant challenge. However, the unique chemical "fingerprints" of different phthalate formulations can be used for source apportionment. mdpi.com

The precise and accurate quantification of a wide range of phthalates is a prerequisite for successful source apportionment. This compound, as a reliable internal standard, will play a crucial role in generating the high-quality data needed for these studies. By ensuring the accuracy of concentration measurements, it strengthens the statistical models used to link environmental contamination to specific sources, such as industrial discharges, landfill leachate, or the degradation of consumer plastics.

Integration with Non-Targeted Screening and Suspect Screening Workflows

Non-targeted screening (NTS) and suspect screening analysis (SSA) are powerful approaches for identifying a broad range of known and unknown chemicals in environmental and biological samples. nih.gov These techniques rely on high-resolution mass spectrometry (HRMS) to generate large datasets that are then mined for chemical signatures.

The use of a suite of isotopically labeled internal standards, including this compound, is fundamental to these workflows. These standards are added to samples at the beginning of the analytical process and serve several critical functions:

Quality Control: They help to monitor the performance of the analytical platform throughout the analysis.

Retention Time Alignment: They aid in correcting for shifts in chromatographic retention times between different samples.

Semi-Quantification: In the absence of a specific standard for an identified compound, the response of a structurally similar internal standard can be used to estimate its concentration.

Future developments in NTS and SSA will involve the expansion of spectral libraries and the refinement of data processing algorithms. The inclusion of data for deuterated standards like this compound in these libraries will enhance the confidence in compound identification and improve the accuracy of semi-quantitative results.

Q & A

Q. How do researchers address confounding from coexisting phthalates in studies using Bis(4-methylpentyl) Phthalate-d4 as an internal standard?

  • Methodological Answer : Apply orthogonal partial least squares-discriminant analysis (OPLS-DA) to chromatographic data. Use m/z 310.42 as a unique identifier and exclude co-eluting isomers via tandem MS .

Q. What experimental protocols validate the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies using design-of-experiment (DoE) approaches. Measure degradation kinetics via Arrhenius plots and identify hydrolytic pathways via LC-QTOF .

Q. How can this compound be used to elucidate ecotoxicological mechanisms in aquatic models?

  • Methodological Answer : Expose zebrafish embryos to sublethal doses and perform RNA-seq to identify dysregulated pathways (e.g., peroxisome proliferator-activated receptors). Compare with non-deuterated analogs to isolate isotope effects .

Q. What alternative internal standards are viable if this compound exhibits matrix interference in complex samples?

  • Methodological Answer : Test structurally similar deuterated phthalates (e.g., Bis(2-ethylhexyl) Phthalate-d4) and validate recovery rates using isotope pattern deconvolution software .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.